molecular formula C25H22ClN5O3 B357888 2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide CAS No. 848673-63-2

2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide

Cat. No.: B357888
CAS No.: 848673-63-2
M. Wt: 475.9g/mol
InChI Key: KYZHQLXVNNIXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring system, a cyano group, and a chloro-substituted benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide typically involves multiple steps. One common approach is the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride . This reaction forms the core pyrimidine structure, which is then further functionalized to introduce the isopropoxypropyl and benzamide groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit CDK2 by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is unique due to its specific combination of functional groups and its potential as a multi-target inhibitor. Its structure allows for versatile modifications, making it a valuable compound for drug development and other scientific research.

Properties

CAS No.

848673-63-2

Molecular Formula

C25H22ClN5O3

Molecular Weight

475.9g/mol

IUPAC Name

2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide

InChI

InChI=1S/C25H22ClN5O3/c1-16(2)34-13-7-12-31-22(29-24(32)18-8-3-4-9-20(18)26)17(15-27)14-19-23(31)28-21-10-5-6-11-30(21)25(19)33/h3-6,8-11,14,16H,7,12-13H2,1-2H3

InChI Key

KYZHQLXVNNIXNA-UHFFFAOYSA-N

SMILES

CC(C)OCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3Cl)C#N)C(=O)N4C=CC=CC4=N2

Canonical SMILES

CC(C)OCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3Cl)C#N)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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